REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:12])[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11]1.[CH3:13][CH:14]([CH2:15][AlH:16][CH2:17][CH:18]([CH3:19])[CH3:20])[CH3:21].[Cl:23][CH2:24][Cl:25].[ClH:22]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:12])[c:6]([CH2:7][OH:8])[cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cc(Br)ccc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1cc(Br)ccc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |